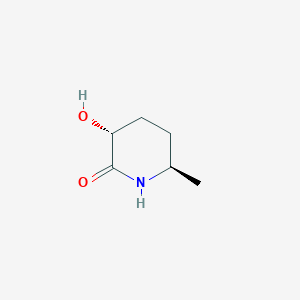

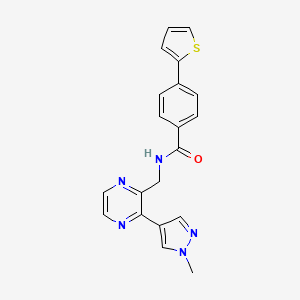

![molecular formula C23H24N4O B2817421 3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902047-54-5](/img/structure/B2817421.png)

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

PP can be synthesized using a greener and more straightforward methodology compared to other fluorophores. The synthetic route involves aromatic substitution reactions, such as nitration, halogenation, and formylation, at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . These modifications allow for the incorporation of different functional groups, enhancing its versatility.

Molecular Structure Analysis

- Substituents : At position 7, electron-donating groups (EDGs) improve both absorption and emission behaviors. Simple aryl groups, such as 4-Py, 2,4-Cl2Ph, Ph, and 4-MeOPh, exhibit good solid-state emission intensities .

- Tunable Photophysical Properties : PP’s absorption and emission properties can be tuned by modifying the substituents .

Chemical Reactions Analysis

PP’s core structure allows for facile modification via substitution reactions. Functional groups can be incorporated at positions 2, 5–7, and 3, providing opportunities for further derivatization. These modifications impact its optical properties and stability .

Physical and Chemical Properties Analysis

- Absorption and Emission : PP exhibits tunable photophysical properties, with absorption coefficients ranging from ε = 3320 M−1 cm−1 to ε = 20,593 M−1 cm−1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97 .

- Solid-State Emission : Certain PP derivatives (e.g., 4a, 4b, 4d, and 4e) show good solid-state emission intensities (QYSS = 0.18 to 0.63) .

- Stability : PP’s properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Applications De Recherche Scientifique

Synthesis and Anti-Cancer Activities

- Pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the specified compound, have been synthesized using environmentally benign methods. These compounds have shown promising anti-inflammatory and anti-cancer activities. (Kaping et al., 2016)

Receptor-Ligand Recognition

- Pyrazolo[1,5-a]pyrimidine derivatives have been structurally refined to improve receptor-ligand recognition, particularly as antagonists for the human A3 adenosine receptor. This is significant for the development of highly potent and selective antagonists. (Squarcialupi et al., 2016)

Cytotoxicity and Anticancer Potential

- New pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The compounds demonstrate potential for anticancer applications. (Hassan et al., 2014)

Antagonistic Activity on 5-HT6 Receptors

- Certain pyrazolo[1,5-a]pyrimidines show 5-HT6 antagonist activity, which is relevant for developing treatments for conditions influenced by serotonin receptors. (Ivachtchenko et al., 2013)

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from G1 to S phase and the progression through the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .

Analyse Biochimique

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Cellular Effects

Related compounds have shown significant inhibitory activity against various cell lines . For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine may also interact with this enzyme or similar targets.

Temporal Effects in Laboratory Settings

Related compounds have shown significant inhibitory activity over time in various cell lines .

Metabolic Pathways

As a purine analogue, it may be involved in purine metabolism .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-15-14-21(25-16(2)18-10-6-5-7-11-18)27-23(24-15)22(17(3)26-27)19-12-8-9-13-20(19)28-4/h5-14,16,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEMDGVCPCKPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

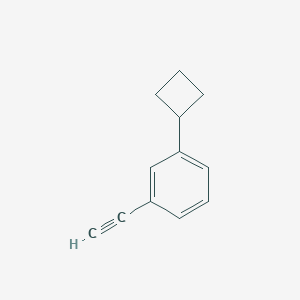

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

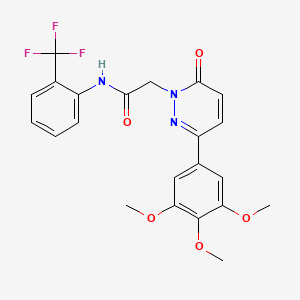

![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)

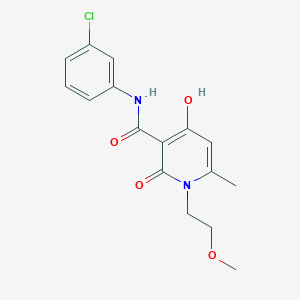

![2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2817346.png)

![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2817349.png)

![2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE](/img/structure/B2817351.png)